molecular formula C29H31ClF3N5O3 B12420036 sEH/AChE-IN-1

sEH/AChE-IN-1

Cat. No.: B12420036
M. Wt: 590.0 g/mol
InChI Key: WTPMKFXZAUAECV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of sEH/AChE-IN-1 involves the combination of pharmacophores targeting both soluble epoxide hydrolase and acetylcholinesterase. The synthetic route typically includes the formation of 6-chlorotacrine (huprine)−TPPU hybrids. The reaction conditions involve the use of appropriate solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

sEH/AChE-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

sEH/AChE-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

sEH/AChE-IN-1 exerts its effects by inhibiting the enzymes soluble epoxide hydrolase and acetylcholinesterase. The inhibition of soluble epoxide hydrolase reduces the hydrolysis of epoxyeicosatrienoic acids, leading to decreased neuroinflammation. The inhibition of acetylcholinesterase increases the levels of acetylcholine in the brain, improving memory and cognitive function .

Comparison with Similar Compounds

sEH/AChE-IN-1 is unique due to its dual inhibitory action on both soluble epoxide hydrolase and acetylcholinesterase. Similar compounds include:

Properties

Molecular Formula

C29H31ClF3N5O3

Molecular Weight

590.0 g/mol

IUPAC Name

1-[1-[3-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]propanoyl]piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C29H31ClF3N5O3/c30-18-5-10-23-25(17-18)37-24-4-2-1-3-22(24)27(23)34-14-11-26(39)38-15-12-20(13-16-38)36-28(40)35-19-6-8-21(9-7-19)41-29(31,32)33/h5-10,17,20H,1-4,11-16H2,(H,34,37)(H2,35,36,40)

InChI Key

WTPMKFXZAUAECV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCC(=O)N4CCC(CC4)NC(=O)NC5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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